N'-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and recrystallized from a suitable solvent to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding anthracene derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazide compounds.
Scientific Research Applications
N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials and sensors
Mechanism of Action
The mechanism of action of N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base structure allows it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Similar Schiff base with different substituents.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another Schiff base with a methoxy group instead of a methyl group.
Uniqueness
N’-[(E)-(Anthracen-9-YL)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of anthracene and hydrazide moieties, which confer distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications in materials science and coordination chemistry, where specific interactions with metal ions and other molecules are crucial .
Properties
Molecular Formula |
C24H21N3O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C24H21N3O/c1-17-10-12-20(13-11-17)25-16-24(28)27-26-15-23-21-8-4-2-6-18(21)14-19-7-3-5-9-22(19)23/h2-15,25H,16H2,1H3,(H,27,28)/b26-15+ |
InChI Key |
MVNVVZWPNWMFOG-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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